9-(6-Bromonaphthalen-2-yl)-9H-carbazole
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Overview
Description
9-(6-Bromonaphthalen-2-yl)-9H-carbazole is a compound that features a bromonaphthalene moiety attached to a carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(6-Bromonaphthalen-2-yl)-9H-carbazole typically involves the bromination of naphthalene followed by a coupling reaction with carbazole. One common method is the Bucherer reaction, which involves the condensation of free secondary amines with 2-naphthol under specific conditions . The reaction conditions often include the use of Teflon-capped pressure flasks to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions using automated reactors to ensure consistency and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(6-Bromonaphthalen-2-yl)-9H-carbazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted carbazole derivatives, quinones, and dihydrocarbazole derivatives.
Scientific Research Applications
9-(6-Bromonaphthalen-2-yl)-9H-carbazole has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of anticancer and antiviral drugs.
Materials Science: It is used in the synthesis of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 9-(6-Bromonaphthalen-2-yl)-9H-carbazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
6-Bromonaphthalen-2-ylboronic acid: Similar in structure but with a boronic acid group instead of a carbazole core.
N-(6-Bromonaphthalen-2-yl)-9,9-dimethylfluoren-2-amine: Features a dimethylfluorene moiety instead of a carbazole core.
Uniqueness
9-(6-Bromonaphthalen-2-yl)-9H-carbazole is unique due to its combination of a bromonaphthalene moiety with a carbazole core, which imparts distinct electronic and structural properties. This uniqueness makes it valuable in applications requiring specific electronic characteristics and stability.
Properties
Molecular Formula |
C22H14BrN |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
9-(6-bromonaphthalen-2-yl)carbazole |
InChI |
InChI=1S/C22H14BrN/c23-17-11-9-16-14-18(12-10-15(16)13-17)24-21-7-3-1-5-19(21)20-6-2-4-8-22(20)24/h1-14H |
InChI Key |
RRLFIEGAUSEVNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)C=C(C=C5)Br |
Origin of Product |
United States |
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